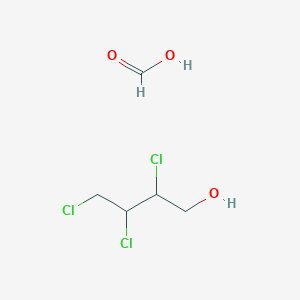

Formic acid;2,3,4-trichlorobutan-1-ol

Description

Contextualizing Polyhalogenated Organic Compounds in Modern Chemical Research

Polyhalogenated organic compounds (PHCs) are molecules that contain multiple halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.orgunacademy.com Their unique properties, imparted by the presence of halogens, make them central to a vast range of applications and research areas. The high electronegativity and size of halogen atoms can drastically alter the electronic and steric characteristics of a molecule, influencing its reactivity, lipophilicity, and biological activity. mdpi.com

In industrial and chemical synthesis, PHCs serve as vital intermediates and products. They are used in the manufacturing of pharmaceuticals, polymers, flame retardants, and pesticides. wikipedia.orgunacademy.comacs.org For example, chlorinated compounds are integral to the synthesis of many bioactive molecules, as the inclusion of chlorine can enhance therapeutic effects. mdpi.com The study of PHCs, such as chlorinated alcohols, is crucial for developing new synthetic methodologies. Research often focuses on dehalogenation reactions, which are key degradation pathways, and on understanding the structure-property relationships that govern their reactivity. researchgate.net

However, the persistence and bioaccumulative nature of many PHCs have also made them a focus of environmental science. nih.gov Compounds like polychlorinated biphenyls (PCBs) and the insecticide DDT are well-known for their environmental impact. researchgate.netnih.gov Consequently, a significant area of modern chemical research is dedicated to understanding the environmental fate of these compounds and developing methods for their degradation. researchgate.net The study of specific chlorinated alcohols like 2,3,4-trichlorobutan-1-ol and its isomers contributes to this broader understanding of how structure affects environmental persistence and toxicological profiles. nih.govgoogle.comnih.gov

The Multifaceted Role of Formic Acid in Contemporary Organic Synthesis and Catalysis

Formic acid (HCOOH), though structurally simple, is a remarkably versatile and important reagent in modern chemistry. britannica.comtengerchemical.com Historically known as the chemical defense of ants, it is now a key intermediate in chemical synthesis, produced industrially from methanol. britannica.comwikipedia.org Its chemical properties are distinct from other carboxylic acids; it possesses some of the characteristics of an aldehyde due to the -CHO group, which makes it a good reducing agent. britannica.com

In organic synthesis, formic acid and its derivatives (formates) are used in a multitude of transformations:

Reducing Agent : Formic acid is widely used in transfer hydrogenation reactions, providing a source of hydrogen to reduce various functional groups, including olefins and aldehydes. organic-chemistry.org

Hydrogen Storage : Due to its high hydrogen density (53 g/L), stability, and low toxicity, formic acid is considered a promising material for hydrogen storage, a key component of a potential hydrogen economy. wikipedia.orgmdpi.com Catalytic decomposition of formic acid can release hydrogen gas on demand. mdpi.comacs.orgstanford.edu

C1 Source : As a simple one-carbon molecule, it serves as a source for formyl groups in various formylation reactions. wikipedia.org

Catalyst and Solvent : Its high acidity, stronger than that of acetic acid, allows it to act as a catalyst in reactions like esterifications. wikipedia.org It is also a useful polar, protic solvent. nih.gov

Industrial Applications : Beyond the lab, formic acid is used as a preservative and antibacterial agent in livestock feed, in leather tanning, textile dyeing, and as a coagulating agent for rubber. tengerchemical.commonarchchemicals.co.ukslchemtech.com

The study of formic acid catalysis is a vibrant field, with research focusing on developing more efficient catalysts for both its decomposition (to produce hydrogen) and its synthesis from CO2 hydrogenation. mdpi.comacs.orgacs.org

Interdisciplinary Research Significance of Chlorinated Alcohols and Formic Acid Systems

The interaction between chlorinated alcohols and formic acid represents an area of significant chemical interest, primarily centered on the reaction of esterification. The combination of these two reactants can lead to the formation of a formate (B1220265) ester, 2,3,4-trichlorobutyl formate. The synthesis of such an ester would likely involve an acid-catalyzed reaction between the alcohol and formic acid.

Systems involving both formic acid and halogenated compounds are also relevant in the context of green chemistry and electrocatalysis. For instance, research has explored the electro-reduction of formic acid and carbon dioxide to produce alcohols. rsc.org The presence of a chlorinated substrate in such a system could lead to complex reaction pathways, offering opportunities for selective synthesis or, conversely, presenting challenges in catalyst design.

Furthermore, studying the kinetics and mechanisms of reactions between molecules like 2,3,4-trichlorobutan-1-ol and formic acid provides fundamental insights into chemical reactivity. The electron-withdrawing effects of the chlorine atoms in the alcohol would significantly influence the nucleophilicity of the hydroxyl group and the stability of any reaction intermediates, making such studies valuable for physical organic chemistry.

Physicochemical Data

Detailed research findings on the specific system of "Formic acid;2,3,4-trichlorobutan-1-ol" are limited. However, the properties of the individual components are well-documented and provide a basis for understanding the system.

Table 1: Physicochemical Properties of Formic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₂O₂ | wikipedia.org |

| Molar Mass | 46.025 g/mol | wikipedia.orgnih.gov |

| Appearance | Colorless, fuming liquid | britannica.comwikipedia.orgnih.gov |

| Odor | Pungent, penetrating | britannica.comnih.gov |

| Density | 1.220 g/mL | wikipedia.org |

| Melting Point | 8.4 °C (47.1 °F) | britannica.comwikipedia.org |

| Boiling Point | 100.8 °C (213.4 °F) | britannica.comwikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

| Acidity (pKa) | 3.75 | chemicalbook.com |

Table 2: Physicochemical Properties of Trichlorinated Butanol Isomers Data for the specific 2,3,4-trichlorobutan-1-ol isomer is not readily available in comprehensive databases. The data below is for the related isomer, 1,3,4-trichlorobutan-2-ol, to provide representative properties.

| Property | Value (for 1,3,4-trichlorobutan-2-ol) | Reference |

|---|---|---|

| Chemical Formula | C₄H₇Cl₃O | nih.gov |

| Molar Mass | 177.45 g/mol | nih.gov |

| IUPAC Name | 1,3,4-trichlorobutan-2-ol | nih.gov |

| XLogP3 | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 175.956248 Da | nih.gov |

| Polar Surface Area | 20.2 Ų | nih.gov |

Table of Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61810-61-5 |

|---|---|

Molecular Formula |

C5H9Cl3O3 |

Molecular Weight |

223.48 g/mol |

IUPAC Name |

formic acid;2,3,4-trichlorobutan-1-ol |

InChI |

InChI=1S/C4H7Cl3O.CH2O2/c5-1-3(6)4(7)2-8;2-1-3/h3-4,8H,1-2H2;1H,(H,2,3) |

InChI Key |

OFSVCSKRWXNKHL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CCl)Cl)Cl)O.C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Trichlorobutan 1 Ol Derivatives

Stereoselective Synthesis of 2,3,4-Trichlorobutan-1-ol

The controlled introduction of multiple stereocenters, as required for the synthesis of specific stereoisomers of 2,3,4-trichlorobutan-1-ol, represents a significant synthetic challenge. Achieving this requires precise control over the chlorination of a suitable butanol precursor.

Chiral Auxiliaries and Catalytic Approaches in Stereoselective Chlorination

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov In the context of synthesizing a specific stereoisomer of 2,3,4-trichlorobutan-1-ol, a chiral auxiliary could be attached to a precursor molecule, such as a butenol (B1619263) or butenediol derivative. This would create a chiral environment around the reaction center, directing the incoming chlorine atoms to a specific face of the molecule.

For instance, a precursor like cis-2-butene-1,4-diol (B44940) could be derivatized with a chiral auxiliary, and subsequent chlorination reactions would proceed with a high degree of diastereoselectivity. sigmaaldrich.com The choice of auxiliary, such as those derived from camphor, menthol, or oxazolidinones, can significantly influence the stereochemical course of the chlorination. wikipedia.org

Catalytic approaches offer an alternative and often more atom-economical strategy. Chiral catalysts, typically metal complexes with chiral ligands, can create a chiral pocket in which the chlorination reaction occurs, favoring the formation of one enantiomer over the other. While specific catalysts for the polychlorination of butanol precursors are not widely reported, catalysts used for the asymmetric dichlorination of allylic alcohols could be adapted for this purpose. rug.nlresearchgate.netnih.govrug.nl

Below is a hypothetical data table illustrating the potential outcomes of using different chiral auxiliaries in the dichlorination of a butenediol derivative, a plausible precursor to a trichlorobutan-1-ol.

| Chiral Auxiliary | Diastereomeric Excess (d.e.) (%) | Major Diastereomer |

| (-)-Menthol | 85 | (2R,3S) |

| (+)-Camphorsultam | 92 | (2S,3R) |

| (4R,5S)-4,5-Diphenyl-2-oxazolidinone | 95 | (2S,3R) |

| (-)-8-Phenylmenthol | 88 | (2R,3S) |

Asymmetric Induction in Trichlorobutanol Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature already present in the substrate. wikipedia.org In the synthesis of 2,3,4-trichlorobutan-1-ol, if a chiral center is already present in the butanol precursor, it can direct the stereochemistry of the subsequent chlorination steps.

For example, starting with an enantiomerically pure butenol derivative, the existing stereocenter can influence the facial selectivity of the initial chlorination of the double bond. This substrate-controlled diastereoselectivity can be a powerful tool in building up the multiple stereocenters of the final product. The proximity of the existing chiral center to the reacting double bond and the nature of the substituents will play a crucial role in the degree of asymmetric induction observed.

Novel Reaction Pathways for the Chlorination of Butanol Precursors

The development of new reaction pathways for the selective chlorination of butanol precursors is essential for the efficient synthesis of compounds like 2,3,4-trichlorobutan-1-ol. This involves understanding the mechanisms of halogenation and developing methods for targeted functionalization.

Mechanistic Studies of Halogenation Reactions Leading to Polychlorinated Alcohols

The chlorination of unsaturated alcohols typically proceeds through an electrophilic addition mechanism. byjus.com The chlorine molecule, often activated by a Lewis acid catalyst, acts as an electrophile and is attacked by the electron-rich double bond of the butenol precursor. masterorganicchemistry.comyoutube.com This initial attack forms a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion (or another nucleophile present in the reaction mixture) opens this ring, leading to a dichlorinated product.

The stereochemistry of this addition is typically anti, meaning the two chlorine atoms add to opposite faces of the double bond. Understanding this mechanism is crucial for predicting and controlling the stereochemical outcome of the reaction.

Phase-transfer catalysis (PTC) represents another mechanistic approach, facilitating the reaction between reactants in different phases. acs.orgwikipedia.orgrsc.org For the chlorination of alcohols, PTC can be employed to transfer a chlorinating agent from an aqueous or solid phase to an organic phase containing the alcohol, often leading to milder reaction conditions and improved yields. acs.orgphasetransfercatalysis.com

Regioselective Functionalization for Targeted Chlorination

Achieving the specific 2,3,4-trichloro substitution pattern requires a high degree of regioselectivity. This can be accomplished by strategically introducing functional groups in the butanol precursor that direct the chlorination to the desired positions.

For instance, starting with but-2-ene-1,4-diol, one of the hydroxyl groups could be protected, and the double bond could be subjected to an electrophilic chlorination. The remaining hydroxyl group can then be converted into a leaving group and substituted with a chloride ion. Subsequent deprotection and chlorination of the remaining hydroxyl group would lead to the desired product. The order of these steps would be critical in determining the final regiochemistry. Lewis acids can also play a role in regioselective chlorination. researchgate.netscirp.org

Green Chemistry Approaches in the Synthesis of Halogenated Alcohols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. labdepotinc.comwikipedia.orgacs.org

The use of greener solvents is a key aspect of this approach. Traditional chlorinated solvents, often used in halogenation reactions, are being replaced by more environmentally benign alternatives such as ionic liquids or supercritical fluids. mrforum.comacsgcipr.org Ionic liquids, in particular, have shown promise as both solvents and catalysts for halogenation reactions, offering advantages such as low volatility and high thermal stability.

Biocatalysis offers another green alternative to traditional chemical synthesis. mdpi.com Halogenase enzymes can introduce halogen atoms onto organic molecules with high regio- and stereoselectivity under mild reaction conditions. While the application of halogenases to the synthesis of polychlorinated butanols is still an emerging field, it holds significant potential for the development of sustainable synthetic routes.

The following table summarizes some green chemistry approaches that could be applicable to the synthesis of halogenated alcohols.

| Green Chemistry Approach | Description | Potential Advantages |

| Ionic Liquids | Use of non-volatile, recyclable solvents. | Reduced VOC emissions, potential for catalyst recycling. mrforum.comacsgcipr.org |

| Biocatalysis | Use of enzymes (e.g., halogenases) for chlorination. | High selectivity, mild reaction conditions, reduced waste. mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced solvent waste, simplified work-up. organic-chemistry.org |

| Phase-Transfer Catalysis | Use of catalysts to facilitate reactions between different phases. | Milder reaction conditions, use of water as a solvent. acs.orgwikipedia.org |

Sustainable Chlorination Reagents and Methodologies

Sustainable chlorination aims to replace toxic and hazardous reagents with safer, more efficient, and recyclable alternatives. One such reagent is trichloroisocyanuric acid (TCCA), a stable, inexpensive, and easy-to-handle solid. TCCA serves as an effective electrophilic chlorinating agent for a variety of organic compounds. A key advantage of using TCCA is that its byproduct, cyanuric acid, can be recovered and reconverted into TCCA, adhering to the principles of a circular economy.

Another approach involves photocatalysis, where mild blue light activates catalysts made from abundant elements like iron and sulfur. This method allows for the chlorination of organic molecules at room temperature, avoiding the need for harsh chemicals or high energy inputs. This technique not only provides a safer and more efficient route but also generates fewer unwanted byproducts, simplifying purification processes.

The "Green Lucas reagent" represents an innovative approach utilizing principles of phytoremediation. This reagent is prepared from plants, such as Thlaspi caerulescens, that are known to hyperaccumulate zinc. The zinc-rich biomass is then used to create a reusable Lewis acid catalyst effective for the chlorination of primary, secondary, and tertiary alcohols.

| Reagent/Methodology | Key Advantages |

| Trichloroisocyanuric acid (TCCA) | Safe, stable, inexpensive, solid reagent; byproduct can be recycled. |

| Photocatalysis (Iron/Sulfur catalysts) | Uses mild blue light, avoids harsh chemicals and high temperatures, safer and more efficient. |

| Green Lucas Reagent | Derived from renewable biomass, reusable catalyst for alcohol chlorination. |

Solvent-Free or Alternative Solvent Systems for Trichlorobutanol Production

Minimizing or replacing conventional volatile organic solvents is a cornerstone of green chemistry. For the production of trichlorobutanol, several sustainable alternatives to traditional solvents exist.

Solvent-free, or neat, reaction conditions represent an ideal approach, as they eliminate solvent waste entirely. In such a system, the reactants themselves serve as the medium. For the chlorination of an alcohol precursor to trichlorobutanol, a solvent-free reaction could be conducted using gaseous hydrogen chloride, where the only byproduct is water. This method is highly atom-economical and simplifies product isolation. Catalytic systems for the Appel reaction, which converts alcohols to alkyl chlorides, have also been developed to run under solvent-free conditions.

When a solvent is necessary, greener options are preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a limitation, the use of surfactants can create micellar media, enabling reactions like halogenation to proceed efficiently in an aqueous environment.

Ionic liquids (ILs) and supercritical fluids are two advanced classes of alternative solvents. Ionic liquids are salts that are liquid at or near room temperature and possess negligible vapor pressure, which prevents their release into the atmosphere. Supercritical carbon dioxide (scCO₂), a non-toxic and non-flammable fluid, is another excellent green solvent. A particularly innovative strategy involves using scCO₂ to extract organic products from an ionic liquid phase. This combination leverages the benefits of both solvent types: the reaction occurs in the ionic liquid, and the product is cleanly separated using scCO₂, which is then easily removed by depressurization. This integrated approach allows for the recycling of both the catalyst (dissolved in the IL) and the solvent system.

| Solvent System | Primary Benefits |

| Solvent-Free (Neat) | Eliminates solvent waste, offers high atom economy, simplifies purification. |

| Water | Non-toxic, non-flammable, abundant, and environmentally benign. |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, potential for catalyst recycling. |

| Supercritical Carbon Dioxide (scCO₂) | Non-toxic, readily available, allows for easy product separation and solvent recycling. |

Potential Roles of Formic Acid in Chlorinated Alcohol Synthesis

Formic acid is a versatile and sustainable C1 building block that can serve multiple functions in organic synthesis, including acting as a hydrogen source and as a catalytic agent.

Formic Acid as a Hydrogen Source in Reductive Steps within Synthetic Sequences

In the synthesis of a complex molecule like 2,3,4-trichlorobutan-1-ol, a reductive step may be required, for instance, the conversion of a carbonyl group (aldehyde or ketone) in a precursor molecule to the final hydroxyl group. Formic acid is an excellent hydrogen donor for such transformations through a process known as catalytic transfer hydrogenation. researchgate.net

This method avoids the use of high-pressure gaseous hydrogen, which requires specialized equipment. researchgate.net The reaction is typically catalyzed by transition metals, with palladium (Pd) being particularly effective for the reduction of carbonyl compounds. mdpi.comresearchgate.net Using a heterogeneous catalyst like palladium on carbon (Pd/C), aromatic aldehydes can be smoothly reduced to their corresponding alcohols with formic acid as the hydrogen source. researchgate.net This process is often highly chemoselective, allowing for the reduction of a carbonyl group in the presence of other potentially reducible functional groups. The deprotonated form of formic acid, formate (B1220265), effectively splits into a hydride ion (H⁻) and carbon dioxide, delivering the hydride to the substrate via the metal catalyst. organic-chemistry.org

| Reaction Type | Catalyst | Role of Formic Acid |

| Transfer Hydrogenation of Aldehydes | Palladium on Carbon (Pd/C) | Hydrogen (Hydride) Donor |

| Transfer Hydrogenation of Ketones | Ruthenium (Ru) or Iridium (Ir) complexes | Hydrogen (Hydride) Donor |

Formic Acid as a Catalytic Agent in Functionalization Reactions

In addition to its role as a reductant, formic acid can function as a mild and effective acid catalyst for various functionalization reactions. Its acidic nature allows it to protonate functional groups, thereby activating them for subsequent transformations.

One potential application in a synthetic route towards chlorinated alcohols is in the esterification of hydroxyl groups. acs.org In a multi-step synthesis, it may be necessary to protect an alcohol as a formate ester. Formic acid can catalyze this reaction. The resulting formate ester is generally stable but can be readily cleaved later in the synthetic sequence to regenerate the alcohol. This protective group strategy can be crucial for achieving selectivity in complex syntheses. researchgate.netcdnsciencepub.com

Furthermore, acid catalysis is essential for the ring-opening of epoxides. libretexts.orgopenstax.org A plausible synthetic route to a chlorohydrin, a common precursor to chlorinated alcohols, could involve the acid-catalyzed opening of an epoxide ring by a chloride source. Formic acid could serve as the catalyst in such a step, protonating the epoxide oxygen to facilitate nucleophilic attack by the chloride ion. chemistrysteps.com As a mild acid, it can promote such reactions without causing unwanted side reactions that might occur with stronger mineral acids.

Mechanistic Investigations of Chemical Reactivity and Transformation

Reaction Kinetics and Mechanisms of 2,3,4-Trichlorobutan-1-ol

Detailed mechanistic and kinetic studies specifically focused on 2,3,4-trichlorobutan-1-ol are not extensively available in publicly accessible literature. However, its reactivity can be inferred from the well-established principles of organic chemistry, considering the interplay of its functional groups: a primary alcohol and multiple chlorine substituents on the carbon chain.

The reactivity of the carbon-chlorine (C-Cl) bonds in 2,3,4-trichlorobutan-1-ol is influenced by the position of the chlorine atoms along the butane (B89635) chain and the presence of the hydroxyl group. The C-Cl bonds are susceptible to nucleophilic substitution and elimination reactions. The specific pathway (S(_N)1, S(_N)2, E1, or E2) and the rate of reaction at each chlorinated carbon would depend on the steric hindrance, the stability of potential carbocation intermediates, and the strength of the attacking nucleophile or base.

In general, the reactivity of alkyl halides follows the order of tertiary > secondary > primary for S(_N)1 reactions due to carbocation stability, and primary > secondary > tertiary for S(_N)2 reactions due to steric hindrance. For 2,3,4-trichlorobutan-1-ol, the chlorine atoms are on primary and secondary carbons.

Key Research Findings on Analogous Systems:

Hydrodechlorination: Catalytic hydrodechlorination is a common method for removing chlorine from organic compounds. This process typically involves a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds through the cleavage of the C-Cl bond and its replacement with a C-H bond. The reactivity in such processes is often influenced by the bond dissociation energy of the C-Cl bond.

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. The rate and mechanism would be highly dependent on the specific chlorinated carbon. For the primary chloride at C4, an S(_N)2 mechanism would be likely. For the secondary chlorides at C2 and C3, a competition between S(_N)1 and S(_N)2 mechanisms would be expected, with the potential for rearrangements in the case of an S(_N)1 pathway.

Elimination Reactions: In the presence of a strong base, elimination of HCl can occur to form alkenes. The regioselectivity of this reaction would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

A comparative analysis of the C-Cl bond dissociation energies in a hypothetical trichlorobutanol is presented below, based on general trends.

| Bond Location | Expected Relative Bond Dissociation Energy | Plausible Reaction Pathway |

| C2-Cl | Intermediate | S(_N)1/S(_N)2/E1/E2 |

| C3-Cl | Intermediate | S(_N)1/S(_N)2/E1/E2 |

| C4-Cl | Highest | S(_N)2/E2 |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for 2,3,4-trichlorobutan-1-ol is not available.

The hydroxyl group of 2,3,4-trichlorobutan-1-ol is a primary alcohol, which dictates its characteristic reactions. However, the presence of multiple electron-withdrawing chlorine atoms on the adjacent carbons can influence its reactivity.

The chlorine atoms exert a negative inductive effect (-I effect), pulling electron density away from the carbon skeleton. This effect can make the hydroxyl proton more acidic compared to a non-halogenated alcohol, and it can also influence the rates of reactions involving the hydroxyl group.

Typical Reactions of the Hydroxyl Group:

Oxidation: As a primary alcohol, the hydroxyl group can be oxidized to an aldehyde and further to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)). The electron-withdrawing nature of the chlorine atoms might make the alcohol slightly more resistant to oxidation compared to butan-1-ol.

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters. The reaction is typically acid-catalyzed. The nucleophilicity of the oxygen atom might be slightly reduced by the inductive effect of the chlorines, potentially slowing down the reaction rate.

Conversion to Alkyl Halide: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl(_2)) or phosphorus halides (e.g., PBr(_3)). This reaction would yield 1,2,3,4-tetrachlorobutane.

The table below summarizes the expected reactivity of the hydroxyl group in 2,3,4-trichlorobutan-1-ol in comparison to a non-halogenated primary alcohol.

| Reaction | Reagent | Expected Reactivity Compared to Butan-1-ol |

| Oxidation | KMnO(_4), H(_2)CrO(_4) | Potentially Slower |

| Esterification | R-COOH, H(+) | Potentially Slower |

| Substitution | SOCl(_2), PBr(_3) | Similar |

This table is based on theoretical considerations due to the lack of specific experimental data for 2,3,4-trichlorobutan-1-ol.

Formic Acid as a Reducing and Catalytic Agent in Complex Systems

Formic acid (HCOOH) is a versatile chemical that can act as a reducing agent, a catalyst, and a source of a formyl group in various chemical transformations.

Formic acid is considered a promising material for chemical hydrogen storage due to its high hydrogen content (4.4 wt%), low toxicity, and ease of handling. researchgate.net The dehydrogenation of formic acid produces hydrogen gas and carbon dioxide, ideally without the formation of carbon monoxide. researchgate.net

The reaction can be catalyzed by a variety of homogeneous and heterogeneous catalysts, often based on noble metals like palladium, ruthenium, and iridium. researchgate.netmasterorganicchemistry.com The mechanism of dehydrogenation is highly dependent on the catalyst and reaction conditions.

A general proposed mechanism on a palladium catalyst involves the following steps:

Adsorption of formic acid or formate (B1220265) onto the catalyst surface.

Cleavage of the C-H bond of the formate species.

Beta-hydride elimination to form CO(_2) and surface-bound hydride species.

Recombinative desorption of hydrogen atoms from the catalyst surface to produce H(_2) gas.

Recent studies using Pd/C catalysts have suggested that the reaction proceeds via a formate anion dehydrogenation pathway. nih.gov Density functional theory (DFT) calculations have indicated that the charge of the formate anion significantly lowers the activation barrier for the cleavage of the H-COO bond. nih.gov

In transfer hydrogenation, formic acid serves as a hydrogen donor to reduce unsaturated functional groups in the presence of a catalyst. This method provides a safer and more convenient alternative to using high-pressure hydrogen gas. researchgate.netlibretexts.org

The mechanism of transfer hydrogenation using formic acid typically involves the following key steps:

Decomposition of formic acid on the catalyst surface to generate a metal-hydride intermediate and CO(_2).

Coordination of the substrate to the metal center.

Transfer of the hydride from the metal to the substrate, resulting in its reduction.

Release of the reduced product and regeneration of the catalyst.

This process has been successfully applied to the reduction of a wide range of substrates, including aldehydes, ketones, imines, and nitro compounds. researchgate.netlibretexts.org For example, the reduction of aldehydes and ketones to alcohols can be efficiently achieved using formic acid in the presence of molybdenum hydride compounds. mdpi.com

The table below provides examples of substrates that can be reduced via transfer hydrogenation using formic acid.

| Substrate Class | Functional Group | Reduced Product |

| Aldehydes | -CHO | Primary Alcohols |

| Ketones | >C=O | Secondary Alcohols |

| Imines | >C=N- | Amines |

| Nitro Compounds | -NO(_2) | Amines |

Formic acid is a common and straightforward reagent for the formylation of various functional groups, particularly amines, to produce formamides. ncerthelp.commdpi.com Formylation is an important transformation in organic synthesis, as formamides are valuable intermediates and protecting groups. trackon.in

The mechanism of N-formylation of amines with formic acid generally involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. ncerthelp.com This is followed by the elimination of a water molecule to yield the corresponding formamide. The reaction can often be performed under catalyst- and solvent-free conditions, although catalysts can enhance the reaction rate and yield. ncerthelp.commdpi.com For instance, iodine has been shown to be an effective catalyst for this transformation. digitellinc.com A proposed mechanism with an acid catalyst involves the protonation of the formic acid, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. youtube.com

Intermolecular Interactions and Reaction Dynamics in Formic Acid-Chlorinated Alcohol Systems

The study of intermolecular interactions between carboxylic acids and alcohols is crucial for understanding reaction mechanisms, molecular recognition, and the properties of condensed phases. This section focuses on the theoretical and extrapolated understanding of the interactions between formic acid and 2,3,4-trichlorobutan-1-ol, a system characterized by the presence of a strong hydrogen bond donor/acceptor in formic acid and a sterically hindered, electron-deficient alcohol.

Influence of Formic Acid on the Stability and Reactivity of 2,3,4-Trichlorobutan-1-ol

The interaction between formic acid (HCOOH) and 2,3,4-trichlorobutan-1-ol is expected to be dominated by hydrogen bonding. The carboxylic acid group of formic acid can act as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (at the carbonyl oxygen). The primary interaction will involve the formation of a hydrogen bond between the hydroxyl group of formic acid and the hydroxyl group of the chlorinated alcohol.

The stability of 2,3,4-trichlorobutan-1-ol can be influenced by the presence of formic acid through these hydrogen-bonding interactions. The electron-withdrawing nature of the three chlorine atoms on the butane chain makes the hydroxyl group of 2,3,4-trichlorobutan-1-ol more acidic (and a better hydrogen bond donor) than in non-chlorinated butanols. Conversely, the oxygen atom of the alcohol is a weaker hydrogen bond acceptor. Formic acid, being a stronger acid, will predominantly act as the hydrogen bond donor in this system. This interaction can lead to a polarization of the O-H bond in the alcohol, potentially affecting its stability and reactivity.

The reactivity of 2,3,4-trichlorobutan-1-ol is also likely to be altered in the presence of formic acid. Formic acid can act as an acid catalyst, protonating the hydroxyl group of the alcohol to form a better leaving group (H₂O). This could facilitate subsequent reactions such as dehydration or nucleophilic substitution. Furthermore, the direct reaction between formic acid and 2,3,4-trichlorobutan-1-ol can lead to esterification, forming 2,3,4-trichlorobutyl formate, although this reaction typically requires higher temperatures or a stronger acid catalyst. The electron-withdrawing chlorine atoms may decrease the nucleophilicity of the alcohol's oxygen, potentially slowing down the rate of esterification compared to non-halogenated analogs.

| Property of 2,3,4-Trichlorobutan-1-ol | Expected Influence of Formic Acid | Underlying Chemical Principle |

|---|---|---|

| O-H Bond Polarity | Increase | Hydrogen bonding with formic acid polarizes the O-H bond. |

| Nucleophilicity of Hydroxyl Oxygen | Decrease | Electron-withdrawing effects of chlorine atoms and hydrogen bonding reduce electron density on the oxygen. |

| Propensity for Dehydration | Increase | Acid catalysis by formic acid protonates the hydroxyl group, creating a better leaving group. |

| Rate of Esterification (with Formic Acid) | Moderate | While formic acid is a reactant, the reduced nucleophilicity of the alcohol may hinder the reaction rate compared to simpler alcohols. |

Spectroscopic Probes of Molecular Associations Between Formic Acid and Halogenated Alcohols

Spectroscopic techniques are invaluable for probing the molecular associations between formic acid and halogenated alcohols. The formation of hydrogen bonds leads to characteristic changes in the spectra, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: In the IR spectrum, the O-H stretching vibration is highly sensitive to hydrogen bonding. For a non-associated (free) alcohol, the O-H stretch typically appears as a sharp band around 3600-3650 cm⁻¹. libretexts.org In the presence of a hydrogen bond acceptor like formic acid, this band is expected to broaden and shift to a lower frequency (a red shift), often to the 3200-3500 cm⁻¹ region. libretexts.orglibretexts.org The extent of this shift is proportional to the strength of the hydrogen bond. Similarly, the O-H stretch of the carboxylic acid, which is already broad in the pure substance due to self-dimerization (appearing in the 2500-3300 cm⁻¹ range), will exhibit changes upon forming complexes with the alcohol. orgchemboulder.com The C=O stretching frequency of formic acid (around 1700-1720 cm⁻¹) may also shift slightly upon hydrogen bonding to the alcohol's hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton is highly dependent on the extent of hydrogen bonding. In a non-hydrogen bonding solvent, the alcohol's -OH proton signal would be a sharp peak. In the presence of formic acid, the formation of hydrogen bonds leads to a deshielding of the hydroxyl proton, causing its signal to shift downfield (to a higher ppm value). The exact position is concentration and temperature-dependent due to the rapid exchange of protons between the alcohol and the acid. libretexts.org The carboxylic acid proton of formic acid, which typically appears as a singlet at a high chemical shift (around 8 ppm or higher), would also be affected by the equilibrium between self-association and association with the alcohol. researchgate.netspectrabase.com

The following table presents the anticipated spectroscopic changes for a mixture of formic acid and 2,3,4-trichlorobutan-1-ol. These are expected values based on studies of similar alcohol-carboxylic acid systems, as specific experimental data for this pair is not available.

| Spectroscopic Technique | Functional Group | Expected Observation upon H-Bonding | Typical Frequency/Chemical Shift Range |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Alcohol O-H Stretch | Broadening and shift to lower wavenumber (red shift) | 3200-3500 cm⁻¹ (H-bonded) vs. ~3600 cm⁻¹ (free) |

| Carboxylic Acid O-H Stretch | Change in band shape and position | Broad band in the 2500-3300 cm⁻¹ region | |

| ¹H NMR Spectroscopy | Alcohol O-H Proton | Downfield shift of the resonance | Variable, typically > 2.0 ppm and concentration-dependent |

| Carboxylic Acid O-H Proton | Shift in resonance due to exchange | > 8.0 ppm, position dependent on equilibria |

Computational and Theoretical Chemistry of the Chemical Compounds

Quantum Chemical Calculations on 2,3,4-Trichlorobutan-1-ol

A conformational analysis of 2,3,4-trichlorobutan-1-ol would be essential to understand its structural preferences and their impact on its physical and chemical behavior. libretexts.orgchemistrysteps.com This analysis involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. The potential energy of each conformer is then calculated to determine their relative stabilities.

The primary factors influencing the stability of different conformers are steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. libretexts.orglibretexts.org For 2,3,4-trichlorobutan-1-ol, the bulky chlorine atoms and the hydroxyl group would lead to significant steric and electrostatic interactions, making the conformational landscape complex. The most stable conformers would be those that minimize these repulsive interactions. For instance, gauche interactions between the chlorine atoms and the hydroxyl group would be a key determinant of the preferred conformations. libretexts.org

Table 1: Hypothetical Relative Energies of 2,3,4-Trichlorobutan-1-ol Conformers

| Conformer | Dihedral Angle (C2-C3) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | 180° | 0.00 | Minimized steric hindrance between Cl on C2 and C3. |

| Gauche 1 | 60° | 1.5 - 2.5 | Gauche interaction between Cl on C2 and C3. |

| Gauche 2 | -60° | 1.8 - 3.0 | Gauche interaction between Cl on C2 and C4 substituent. |

| Eclipsed 1 | 0° | 5.0 - 7.0 | High torsional and steric strain. |

| Eclipsed 2 | 120° | 4.5 - 6.5 | Eclipsed interaction between H and Cl. |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The electronic structure of 2,3,4-trichlorobutan-1-ol would be investigated using methods like Density Functional Theory (DFT) to understand its reactivity. Key properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Electron-withdrawing groups, such as chlorine, significantly influence the electronic properties and reactivity of alcohols. fiveable.me In 2,3,4-trichlorobutan-1-ol, the three chlorine atoms would lower the energy of the molecular orbitals and affect the charge distribution, making the carbon atoms more electrophilic. msu.edu

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is a good electron acceptor.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for Chlorinated Alcohols

| Property | Description | Predicted Trend for 2,3,4-Trichlorobutan-1-ol |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to the inductive effect of chlorine atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Significantly lowered, enhancing electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Relatively small, suggesting moderate to high reactivity. |

| Electrophilicity Index | A measure of the ability of a species to accept electrons. | High, indicating a strong electrophilic character. |

| Chemical Hardness | Resistance to change in electron distribution. | Moderate, influenced by the polar C-Cl bonds. |

Note: The trends in this table are qualitative predictions based on the known effects of halogen substitution on alcohol reactivity.

Computational Studies on Formic Acid Reactivity and Catalysis

Computational chemistry has been instrumental in elucidating the mechanisms of formic acid decomposition and its role in catalysis, particularly in the context of hydrogen storage and fuel cells.

DFT calculations have been extensively used to study the catalytic decomposition of formic acid on various metal surfaces and with organometallic complexes. researchgate.netacs.org These studies aim to understand the reaction pathways and identify the rate-determining steps for both dehydrogenation (producing H₂ and CO₂) and dehydration (producing H₂O and CO). researchgate.net

Research has shown that the adsorption and subsequent dissociation of formic acid on metal surfaces like palladium (Pd), platinum (Pt), and gold (Au) are crucial steps in the catalytic cycle. rsc.orgnih.govosti.gov DFT studies have identified key intermediates, such as formate (B1220265) (HCOO) and carboxyl (COOH), and have calculated the activation barriers for their formation and decomposition. osti.govbohrium.com For example, on a Pd(111) surface, the formation of the formate intermediate is generally found to be more favorable than the carboxyl intermediate. osti.gov

Furthermore, DFT has been employed to investigate the catalytic activity of bimetallic and trimetallic nanoparticles, revealing that the unique electronic and geometric structures at the interface of different metals can significantly enhance catalytic performance. rsc.orgnih.gov For instance, the addition of gold to palladium catalysts has been shown, both experimentally and theoretically, to improve the dehydrogenation of formic acid by modifying the electronic states of palladium. rsc.org

Table 3: DFT Calculated Activation Energies for Formic Acid Decomposition Pathways

| Catalyst | Reaction Pathway | Intermediate | Activation Energy (eV) | Reference |

| Pd(111) | Dehydrogenation | HCOO | ~0.8 - 1.2 | osti.gov |

| Pd(111) | Dehydrogenation | COOH | ~0.5 - 0.9 | osti.gov |

| Pt(111) | Dehydrogenation | HCOO | Varies with surface coverage | rsc.org |

| Au@Pd@Pt | Dehydrogenation | HCOO | Lowered at edge sites | nih.gov |

| Al(III)-Bis(imino)pyridine | Dehydrogenation | Metal-formate complex | Varies with ligand structure | nih.gov |

Note: The values presented are approximate ranges from various DFT studies and can vary based on the computational method and model used.

Theoretical models have been developed to understand the fundamental processes of proton transfer (PT) and electron transfer (ET) involving formic acid, which are critical in its electro-oxidation and its reactions in solution. inaesp.orgacs.org These processes are often coupled, leading to proton-coupled electron transfer (PCET) mechanisms. nih.govenergyfrontier.us

High-level quantum mechanical calculations have been used to investigate the gas-phase reaction between formic acid and the hydroxyl radical, revealing a complex mechanism involving a reactant complex followed by hydrogen abstraction. acs.org These studies have shown that the abstraction of the acidic hydrogen proceeds through a proton-coupled electron-transfer mechanism. acs.org

In the context of electrocatalysis, theoretical models have been proposed to explain the multiple reaction pathways in the electro-oxidation of formic acid on platinum electrodes. inaesp.org These models consider the roles of different adsorbed intermediates and the influence of the electrode potential on the reaction kinetics. The formate anion is often identified as a key active species in the most efficient oxidation pathway. inaesp.org Numerical modeling has also been used to simulate the behavior of formic acid and formate ions under gamma radiation at different pH values, providing insights into prebiotic chemistry. plos.org

Molecular Dynamics Simulations of Halogenated Alcohol Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and interactions of molecules in the condensed phase. For halogenated alcohol systems, MD simulations can provide insights into their behavior in solution and their interactions with other molecules, such as proteins or at interfaces. nih.govrsc.org

MD simulations can elucidate the role of halogen bonding, a noncovalent interaction involving a halogen atom, in molecular recognition and binding. nih.govarxiv.org For example, simulations have been used to model the halogen bonding between halogenated inhibitors and proteins, demonstrating that the strength and geometry of these interactions are consistent with experimental observations. nih.gov The inclusion of a charged extra point on the halogen atom in the force field can improve the accuracy of these simulations. nih.gov

In mixtures of alcohols and other liquids, MD simulations can reveal details about the local structure and dynamics. For example, simulations of ionic liquid-alcohol mixtures have shown how the alcohol molecules can disrupt the hydrogen bond network of the ionic liquid and affect the mobility of the ions. rsc.org While specific MD studies on 2,3,4-trichlorobutan-1-ol are not available, such simulations would be valuable for understanding its solvation properties and its behavior in complex environments. These simulations could predict properties like diffusion coefficients, radial distribution functions, and the dynamics of hydrogen bond formation and breaking.

Solvation Dynamics of 2,3,4-Trichlorobutan-1-ol in various media

In non-aqueous media, such as organic solvents, the solvation will be dictated by dipole-dipole and van der Waals interactions. The chlorine atoms, being electronegative, create localized partial positive charges on the carbon atoms and partial negative charges on themselves, leading to specific interactions with polar organic solvents.

The following table summarizes the expected dominant intermolecular forces for 2,3,4-trichlorobutan-1-ol in different solvent types.

| Solvent Type | Dominant Intermolecular Forces with 2,3,4-Trichlorobutan-1-ol |

| Water | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic (e.g., Acetone) | Dipole-Dipole |

| Nonpolar (e.g., Hexane) | London Dispersion Forces |

Interfacial Behavior of Chlorinated Alcohols at Environmental Interfaces

The behavior of chlorinated alcohols at environmental interfaces, such as air-water or sediment-water interfaces, is crucial for predicting their environmental distribution. The amphiphilic nature of molecules like 2,3,4-trichlorobutan-1-ol suggests they may accumulate at these interfaces. The hydrophilic hydroxyl group will tend to orient towards the aqueous phase, while the hydrophobic chlorinated chain will favor the non-aqueous phase (e.g., air or organic matter in sediment).

Studies on similar chlorinated solvents have shown that the presence of alcohols can reduce the interfacial tension between the chlorinated solvent and water. acs.org This suggests that 2,3,4-trichlorobutan-1-ol could act as a surfactant, potentially influencing the transport of other pollutants. The orientation and conformation of the molecule at the interface will be governed by a balance of forces, including hydrogen bonding, dipole-dipole interactions, and hydrophobic effects.

Development and Validation of Force Fields for Halogenated Alcohols

Accurate molecular simulations of halogenated alcohols rely on the quality of the underlying force fields. ethz.ch Force fields are sets of parameters that describe the potential energy of a system of atoms and are essential for molecular dynamics and Monte Carlo simulations. The development of accurate force fields for halogenated compounds has been a challenge due to the unique properties of the halogen atoms, such as their anisotropic charge distribution, which leads to the phenomenon of "halogen bonding". nih.gov

Recent advancements have focused on developing polarizable force fields that can better capture the electrostatic interactions of halogenated molecules. nih.gov These force fields often include features like off-center charges or Drude oscillators to represent the anisotropic nature of the halogen's electron density. nih.gov Validation of these force fields is typically performed by comparing simulation results with experimental data for properties such as density, heat of vaporization, and solvation free energies. rsc.org

The table below outlines key considerations in the development of force fields for halogenated alcohols.

| Parameter | Description | Challenge for Halogenated Alcohols |

| Partial Charges | Represent the electrostatic potential around the atoms. | The electronegativity of halogens and oxygen requires accurate charge distribution to model interactions correctly. nih.gov |

| Lennard-Jones Parameters | Define the van der Waals interactions (repulsive and attractive forces). | Halogen atoms have larger and more polarizable electron clouds than hydrogen, requiring specific parameterization. |

| Torsional Parameters | Describe the energy barriers for rotation around chemical bonds. | The bulky chlorine atoms can introduce significant steric hindrance, affecting the conformational preferences of the molecule. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Halogens are highly polarizable, and accounting for this is crucial for accurately modeling interactions in condensed phases. nih.gov |

Quantitative Structure-Activity Relationships (QSAR) in Chlorinated Organic Compound Degradation

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. nih.gov In the context of environmental science, QSAR models are valuable tools for predicting the degradation rates and pathways of pollutants like chlorinated organic compounds. researchgate.net

For chlorinated compounds, QSAR models often use descriptors that quantify molecular properties such as:

Electronic properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can relate to the compound's susceptibility to oxidation or reduction. acs.org

Topological indices: Molecular connectivity indices that describe the size, shape, and branching of the molecule.

Quantum chemical descriptors: Calculated properties like partial atomic charges, dipole moments, and bond dissociation energies.

These descriptors are then correlated with experimentally determined degradation rate constants using statistical methods like multiple linear regression or machine learning algorithms. acs.org For instance, a higher degree of chlorination in a molecule can affect its degradation rate, a factor that can be captured by QSAR models. researchgate.net The development of robust QSAR models is essential for risk assessment and for prioritizing the remediation of contaminated sites. researchgate.net

The following table provides examples of molecular descriptors used in QSAR models for the degradation of chlorinated organic compounds.

| Descriptor Class | Example Descriptor | Relevance to Degradation |

| Electronic | LUMO Energy | Lower LUMO energy can indicate a higher susceptibility to reduction. acs.org |

| Steric | Molar Volume | Can influence the accessibility of the reactive sites to degrading agents. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affects the partitioning of the compound into different environmental compartments and bioavailability. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule, which can influence reactivity. |

Environmental Transformation Pathways and Persistence Research

Photodegradation Mechanisms of Chlorinated Alcohols

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For chlorinated organic molecules, this can occur directly through the absorption of photons or indirectly through reactions with photochemically generated reactive species. ecetoc.orgmdpi.com

Direct photolysis occurs when a molecule, such as a trichlorobutanol, absorbs light energy (typically in the UV spectrum), leading to the excitation of its electrons and subsequent cleavage of chemical bonds. mdpi.com For chlorinated alkanes, the most probable bond to break is the carbon-chlorine (C-Cl) bond, which is generally weaker than carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds. This homolytic cleavage results in the formation of a carbon-centered radical and a chlorine radical, initiating a chain of degradation reactions.

Indirect photolysis, however, is often a more significant degradation pathway in natural aquatic environments. mdpi.comnih.gov This process involves endogenous substances in the water, such as dissolved organic matter or nitrate (B79036) ions, which act as photosensitizers. researchgate.net These sensitizers absorb sunlight and transfer the energy to the pollutant molecule or generate highly reactive transient species that then attack the pollutant. mdpi.comnih.gov For chlorinated alcohols, indirect photolysis mediated by species like hydroxyl radicals is typically the dominant photochemical degradation route. ecetoc.orgnih.gov

Reactive oxygen species (ROS) are the primary drivers of indirect photolysis in many aquatic systems. Among these, the hydroxyl radical (•OH) is one of the most powerful and non-selective oxidants. nist.gov It reacts rapidly with a wide range of organic compounds, including alcohols. copernicus.org The reaction of •OH with an alcohol like 2,3,4-trichlorobutan-1-ol would likely proceed via hydrogen abstraction. nist.govresearchgate.net The •OH radical can abstract a hydrogen atom from a C-H bond (preferentially at a location alpha to the hydroxyl group) or from the O-H group itself, forming a carbon-centered radical or an alkoxy radical, respectively. researchgate.net These radicals then react further, often with molecular oxygen, leading to a cascade of oxidative reactions that can ultimately result in the complete mineralization of the organic molecule to CO2, H2O, and chloride ions.

Another important reactive species, the hydrated electron (eaq-), can participate in reductive degradation pathways. It can react with chlorinated compounds by transferring an electron, leading to dissociative electron attachment and the cleavage of a C-Cl bond to release a chloride ion.

Table 1: Reactivity of Hydroxyl Radicals with Organic Functional Groups

| Functional Group | Typical Reaction Type | General Reactivity |

|---|---|---|

| Aliphatic C-H | Hydrogen Abstraction | Moderate to High |

| Alcoholic O-H | Hydrogen Abstraction | Moderate |

| Aromatic Ring | Addition | High |

This table provides a generalized overview of hydroxyl radical reactivity.

Advanced oxidation processes (AOPs) utilizing semiconductor photocatalysis represent a promising technology for degrading persistent organic pollutants. mdpi.com Materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied for this purpose. mdpi.comresearchgate.net When a semiconductor photocatalyst is irradiated with light of sufficient energy (equal to or greater than its band gap), it generates electron-hole pairs (e⁻/h⁺). mdpi.com

These charge carriers can initiate redox reactions on the catalyst's surface. The holes (h⁺) are powerful oxidants that can directly oxidize the adsorbed trichlorobutanol molecule or react with water to form hydroxyl radicals. The electrons (e⁻), meanwhile, can react with dissolved oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other ROS. mdpi.com This constant generation of highly reactive species on the catalyst surface leads to the efficient and often complete degradation of chlorinated compounds that are otherwise resistant to breakdown. researchgate.netmdpi.com The effectiveness of the process depends on factors like catalyst type and dosage, pH, and the concentration of the pollutant. mdpi.com

Table 2: Examples of Advanced Photocatalytic Materials for Chlorinated Compound Degradation

| Photocatalyst | Target Pollutant Example | Key Findings |

|---|---|---|

| TiO₂ | Trichloroethylene (TCE) | Effective degradation following pseudo-first-order kinetics. Efficiency is dependent on catalyst dosage and initial TCE concentration. mdpi.com |

| ZnO/Laponite Composite | Trichloroethylene (TCE) | Degradation is a function of sorption, photolysis, and photocatalysis, with ZnO-mediated photocatalysis being critical. researchgate.net |

Electrochemical Degradation and Transformation of Halogenated Organics

Electrochemical methods offer a versatile approach for treating water contaminated with halogenated organic compounds by using an electric current to drive oxidation and reduction reactions. srce.hr These processes can be broadly categorized into reductive dehalogenation at the cathode and oxidative degradation at the anode.

Electrochemical reduction is a highly effective method for detoxifying chlorinated organic compounds. In this process, the contaminated water is passed through an electrochemical cell where, at the cathode, electrons are supplied to the chlorinated alcohol molecules. The transfer of electrons to a C-Cl bond can induce its cleavage, releasing a chloride ion and replacing the chlorine atom with a hydrogen atom (derived from water). This process, known as reductive dehalogenation or hydrodechlorination, can proceed sequentially, removing chlorine atoms one by one. For a molecule like 2,3,4-trichlorobutan-1-ol, this would lead to the formation of dichlorobutanols, monochlorobutanols, and ultimately butanol. The selection of the cathode material is crucial for the efficiency of this process. researchgate.net

At the anode, electrochemical oxidation can degrade organic pollutants. This can happen via two main routes: direct oxidation, where the pollutant molecule transfers electrons directly to the anode surface, or indirect oxidation. Indirect oxidation is generally more efficient for refractory compounds. srce.hr In this mechanism, species are generated at the anode that then act as oxidizing agents. On certain high-potential anodes (e.g., Boron-Doped Diamond), water itself is oxidized to produce hydroxyl radicals, which then attack the organic pollutants in the solution. srce.hr

Table 3: Comparison of Electrochemical Degradation Processes for Halogenated Organics

| Process | Electrode | Primary Mechanism | Typical Products |

|---|---|---|---|

| Reductive Dehalogenation | Cathode | Electron transfer to C-X bond, cleavage of halogen | Less halogenated organics, halide ions |

| Indirect Oxidation (via •OH) | Anode (e.g., BDD) | Anodic oxidation of H₂O to form •OH, which attacks organics | CO₂, H₂O, halide ions (mineralization) |

Electrode Material Influence on Electrochemical Pathways

The electrochemical degradation of chlorinated alcohols is a promising remediation technology that involves either direct oxidation/reduction at the electrode surface or indirect degradation by electrochemically generated reactive species. The choice of electrode material is a critical factor that dictates the efficiency, reaction pathway, and products of the degradation process. dcu.ie

The physical and chemical properties of an electrode, such as its composition, surface roughness, and catalytic activity, significantly affect the rate of electron transfer. dcu.ie Commonly used materials include platinum, gold, and various forms of carbon, as well as more advanced dimensionally stable anodes (DSAs) like Iridium dioxide (IrO₂), Tin dioxide (SnO₂), and Lead dioxide (PbO₂). dcu.iedss.go.th

For alcohols, materials like platinum are known to facilitate electrooxidation, although they can be susceptible to poisoning by strongly adsorbed intermediates. mdpi.comresearchgate.net For chlorinated compounds, the degradation mechanism can vary. At anodes like PbO₂, direct electron transfer oxidation may occur. dss.go.th In contrast, at SnO₂ and IrO₂ anodes, the primary degradation mechanism often involves the attack of powerful, non-selective hydroxyl radicals (•OH) generated from the oxidation of water. dss.go.th The efficiency of these pathways is also influenced by the degree of chlorination of the substrate. dss.go.th In reductive pathways, catalysts such as iron-based zeolites can enhance the generation of atomic hydrogen (H*), which mediates reductive dechlorination. acs.org

The selection of an electrode material for degrading 2,3,4-trichlorobutan-1-ol would involve balancing factors like catalytic efficiency for alcohol oxidation and dehalogenation, stability against corrosion, and resistance to surface fouling by reaction intermediates or polymers. dss.go.th

| Electrode Material | Primary Degradation Mechanism | Advantages | Disadvantages | Relevant Compound Classes |

|---|---|---|---|---|

| Platinum (Pt) | Direct oxidation; Hydrogenolysis | High catalytic activity for alcohol oxidation | Susceptible to surface poisoning; High cost | Butanol isomers, Alcohols researchgate.netnih.gov |

| Boron-Doped Diamond (BDD) | Generation of hydroxyl radicals (•OH) | Very high oxygen evolution potential, high efficiency | High cost, potential for complex fabrication | Chlorinated pesticides (Lindane) acs.org |

| Dimensionally Stable Anodes (e.g., IrO₂, SnO₂, RuO₂) | Indirect oxidation via •OH and active chlorine species | High stability and long lifetime | Lower oxygen evolution potential than BDD | Chlorinated phenols, Isopropyl alcohol dss.go.themerginginvestigators.org |

| Carbon-based (e.g., Glassy Carbon, Carbon Felt) | Direct electron transfer | Large surface area, relatively low cost | Lower catalytic activity, potential for surface fouling | Chlorinated hydrocarbons dcu.ie |

| Lead Dioxide (PbO₂) | Direct electron transfer | High oxygen overpotential, effective for direct oxidation | Potential for lead leaching, environmental concerns | Chlorinated phenols dss.go.th |

Biodegradation and Biotransformation of Chlorinated Alcohols

Biodegradation is a key process governing the environmental fate of chlorinated compounds. Microorganisms have evolved diverse enzymatic systems to break down these chemicals, sometimes using them as a source of carbon and energy. researchgate.net The susceptibility of a chlorinated aliphatic compound like 2,3,4-trichlorobutan-1-ol to microbial attack depends on its chemical structure and the prevailing environmental conditions. eurochlor.org

While specific degradation pathways for 2,3,4-trichlorobutan-1-ol are not detailed in existing literature, pathways can be inferred from studies on other chlorinated aliphatic compounds. Two primary routes are recognized: aerobic and anaerobic degradation. researchgate.net

Aerobic Pathways: Under aerobic conditions, degradation is often initiated by oxygenase enzymes. eurochlor.org For an alcohol, an initial oxidation step catalyzed by an alcohol dehydrogenase could convert the primary alcohol group of 2,3,4-trichlorobutan-1-ol into an aldehyde and subsequently a carboxylic acid. The chlorine substituents can be removed by hydrolytic dehalogenases, which replace a chlorine atom with a hydroxyl group, or by oxygenases that incorporate oxygen atoms, leading to destabilization of the carbon-chlorine bond. eurochlor.org

Anaerobic Pathways: In the absence of oxygen, the dominant pathway for highly chlorinated compounds is reductive dechlorination. researchgate.net In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process, also known as halorespiration, can be a growth-linked process for certain specialized bacteria. eurochlor.org For 2,3,4-trichlorobutan-1-ol, this would result in the formation of dichlorobutanols and monochlorobutanol, which may be more susceptible to subsequent aerobic degradation.

The rate and extent of biodegradation are controlled by a combination of physical, chemical, and biological factors.

Bioavailability: For a microorganism to degrade a compound, it must come into contact with it. The bioavailability of hydrophobic compounds can be limited by their sorption to soil or sediment particles. The cell surface hydrophobicity of the degrading bacteria can play a role in accessing such compounds. mdpi.com

Redox Conditions: The prevailing redox potential of the environment determines whether aerobic or anaerobic pathways will dominate. Complete mineralization of highly chlorinated compounds may require a sequence of anaerobic and aerobic conditions. eurochlor.org

Co-contamination and Cometabolism: The presence of other contaminants can inhibit or enhance degradation. In many cases, the degradation of chlorinated compounds occurs via cometabolism, where the necessary enzymes are induced by the presence of a different, primary growth substrate (e.g., methane, toluene). eurochlor.org The degradation of the chlorinated compound does not benefit the cell in this case and is dependent on the continuous supply of the primary substrate. researchgate.net

Toxicity: High concentrations of chlorinated solvents or their metabolic byproducts can be toxic to the microorganisms, inhibiting their metabolic activity and halting the degradation process. nih.gov

Biotransformation rarely results in the immediate conversion of a parent compound to carbon dioxide and water. Instead, a series of intermediate metabolites are typically formed. Identifying these products is crucial for elucidating the degradation pathway and assessing any potential risks from toxic byproducts. researchgate.net

For 2,3,4-trichlorobutan-1-ol, the biotransformation products would depend on the specific pathway.

Reductive Dechlorination: This would lead to the formation of various isomers of dichloro- and monochlorobutan-1-ol.

Oxidative Pathways: Oxidation of the alcohol functional group would produce 2,3,4-trichlorobutanal and subsequently 2,3,4-trichlorobutanoic acid. Hydrolytic dehalogenation would replace chlorine with hydroxyl groups, forming chlorinated butanediols.

Mineralization: Complete degradation would ultimately yield carbon dioxide, water, and chloride ions. clu-in.org

| Reaction Type | Enzyme Class (Example) | Potential Intermediate Products |

|---|---|---|

| Alcohol Oxidation | Alcohol Dehydrogenase | 2,3,4-Trichlorobutanal, 2,3,4-Trichlorobutanoic acid |

| Reductive Dechlorination | Reductive Dehalogenase | Dichlorobutan-1-ol isomers, Monochlorobutan-1-ol isomers |

| Hydrolytic Dehalogenation | Haloalkane Dehalogenase | Chlorinated Butanediols |

| Oxygenation | Monooxygenase | Hydroxylated and dechlorinated intermediates |

Environmental Persistence and Transport Studies

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded or transported elsewhere. Chlorinated compounds are known for their chemical stability, which can lead to long residence times in soil and groundwater. researchgate.netenviro.wiki

Non-chlorinated butanol isomers are generally considered to be readily biodegradable, with expected half-lives of a few days to a few weeks in water and soil. who.int However, the addition of chlorine atoms to an aliphatic chain generally increases its resistance to degradation. dcu.ie The carbon-chlorine bond is strong, and the presence of multiple chlorine atoms can make the molecule more recalcitrant and potentially more toxic to microorganisms. researchgate.net Therefore, the environmental half-life of 2,3,4-trichlorobutan-1-ol is expected to be significantly longer than that of n-butanol. Its persistence will be lowest in environments with microbial communities adapted to degrading chlorinated compounds and optimal conditions for their activity (e.g., appropriate redox potential and availability of co-substrates). clu-in.org In sterile or nutrient-poor environments, persistence could be on the order of months to years, similar to other persistent chlorinated solvents. epa.govca.gov

| Compound | Environmental Compartment | Half-Life Range | Conditions |

|---|---|---|---|

| 1-Butanol | Surface Water / Soil | 1 - 7 days | Aerobic biodegradation who.intalberta.ca |

| Tetrachloromethane (Carbon Tetrachloride) | Anaerobic Topsoil | >16 days (complete biotransformation) | Denitrifying conditions nih.gov |

| Hexachlorobenzene | Aerobic Soil | 969 - 2089 days | Unacclimated soil ca.gov |

| Polychlorinated Biphenyls (PCBs) | Soil | ~940 days (Aroclor 1254) | General estimate ca.gov |

Chromatographic Techniques for 2,3,4-Trichlorobutan-1-ol Analysis

Chromatographic methods are fundamental for the separation of individual components from complex mixtures, a critical step before identification and quantification. For a compound like 2,3,4-trichlorobutan-1-ol and its derivatives, gas chromatography is the most appropriate technique.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and versatile analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. wikipedia.orgresearchgate.net The GC separates chemical mixtures into individual components, which are then identified at a molecular level by the MS. wikipedia.org This technique is particularly advantageous for the analysis of complex samples encountered in environmental monitoring, pharmaceutical analysis, and industrial quality control. researchgate.net

In the context of analyzing a sample for 2,3,4-trichlorobutan-1-ol or its formate (B1220265) ester, GC-MS would be the method of choice. The gas chromatograph separates the target analyte from the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process can cause the molecule to fragment into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for definitive identification. wikipedia.org

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion from the initial mass spectrum, which is then subjected to further fragmentation to produce daughter ions. This process significantly reduces background noise and matrix interference, allowing for more accurate quantification at lower detection limits.

Interactive Data Table 1: Hypothetical GC-MS Parameters for 2,3,4-Trichlorobutyl Formate Analysis

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS System | Agilent 5977B MSD or equivalent |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |

The detection of chlorinated alcohols at trace levels in environmental matrices such as water and soil is of significant interest due to their potential persistence and toxicity. The development of robust analytical methods for these compounds requires efficient sample preparation techniques to extract and concentrate the analytes prior to instrumental analysis. Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For the trace analysis of a compound like 2,3,4-trichlorobutan-1-ol in water, a method analogous to that for other chlorinated hydrocarbons would be employed. This typically involves extraction of a water sample with a suitable organic solvent, followed by concentration of the extract and analysis by GC-MS, often with an electron capture detector (ECD) for enhanced sensitivity to halogenated compounds. Isotope dilution methods, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, can provide the highest accuracy and precision for quantification at trace levels.

A sensitive GC-MS method for the determination of 4-chloro-1-butanol in active pharmaceutical ingredients has been developed, achieving a detection limit of 0.05 ppm. libretexts.org This demonstrates the feasibility of detecting chlorinated alcohols at very low concentrations. libretexts.org

The 2,3,4-trichlorobutan-1-ol molecule contains three stereocenters (at carbons 2, 3, and 4), which means it can exist as 2³ = 8 different stereoisomers (four pairs of enantiomers). These isomers, being diastereomers and enantiomers of each other, often exhibit very similar physical and chemical properties, making their separation a significant analytical challenge.

Advanced separation techniques are required to resolve these isomeric forms. High-resolution capillary gas chromatography is essential. For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. researchgate.net These phases are typically based on derivatized cyclodextrins, which create a chiral environment within the GC column. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. researchgate.net

The separation of diastereomers can sometimes be achieved on achiral stationary phases due to their different physical properties, but often requires highly efficient columns or specialized phases for complete resolution. The choice of the appropriate chiral or achiral stationary phase is critical for the successful separation of the various isomers of trichlorobutanol.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of a compound. For the unambiguous identification of 2,3,4-trichlorobutan-1-ol and its derivatives, a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. pressbooks.pub It provides information on the connectivity of atoms and the stereochemistry of the molecule. For a molecule with the complexity of 2,3,4-trichlorobutan-1-ol, a suite of 1D and 2D NMR experiments would be required for full structural assignment.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Protons on carbons bearing electronegative atoms like chlorine or oxygen will be shifted downfield (to higher ppm values). libretexts.org

¹³C NMR: This experiment provides information about the number of different types of carbon atoms in the molecule. Carbons bonded to electronegative atoms will appear at lower fields. openochem.org

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the carbon skeleton.

While experimental NMR data for 2,3,4-trichlorobutan-1-ol is not available in standard databases, a predicted spectrum can be constructed based on known chemical shifts of similar compounds.